An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-isopropoxy-5-methoxybenzene
An In-depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-isopropoxy-5-methoxybenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and expected characterization profile for the novel compound 1-Bromo-3-isopropoxy-5-methoxybenzene. Due to the absence of published literature on this specific molecule, this guide outlines a scientifically plausible multi-step synthesis starting from a commercially available precursor. Furthermore, it details the anticipated analytical data for structural elucidation and purity assessment, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Proposed Synthesis
The synthesis of 1-Bromo-3-isopropoxy-5-methoxybenzene can be envisaged via a two-step Williamson ether synthesis, starting from the precursor 1-bromo-3,5-dihydroxybenzene. This route involves the sequential and selective O-alkylation of the two hydroxyl groups.
Overall Reaction Scheme:
The key to this synthesis is the selective mono-methylation of the starting diol, followed by the isopropylation of the remaining hydroxyl group. The difference in steric hindrance between a methyl group and an isopropyl group can be exploited to control the reaction.
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Caption: Proposed two-step synthesis of 1-Bromo-3-isopropoxy-5-methoxybenzene.
Experimental Protocols:
Step 1: Synthesis of 1-bromo-3-hydroxy-5-methoxybenzene
This step involves the selective mono-methylation of 1-bromo-3,5-dihydroxybenzene. Using a controlled amount of a mild base and the methylating agent can favor the formation of the mono-substituted product.
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Materials:
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1-bromo-3,5-dihydroxybenzene
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Methyl iodide (CH₃I)
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Potassium carbonate (K₂CO₃), anhydrous
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Acetone, anhydrous
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Procedure:
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To a solution of 1-bromo-3,5-dihydroxybenzene (1.0 eq.) in anhydrous acetone, add potassium carbonate (1.0 eq.).
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Stir the mixture at room temperature for 30 minutes.
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Slowly add methyl iodide (1.0 eq.) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 1-bromo-3-hydroxy-5-methoxybenzene.
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Step 2: Synthesis of 1-Bromo-3-isopropoxy-5-methoxybenzene
The second step is the isopropylation of the remaining hydroxyl group of 1-bromo-3-hydroxy-5-methoxybenzene.
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Materials:
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1-bromo-3-hydroxy-5-methoxybenzene
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2-bromopropane
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Potassium carbonate (K₂CO₃), anhydrous
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Dimethylformamide (DMF), anhydrous
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Procedure:
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Dissolve 1-bromo-3-hydroxy-5-methoxybenzene (1.0 eq.) in anhydrous DMF.
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Add potassium carbonate (1.5 eq.) to the solution.
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Add 2-bromopropane (1.2 eq.) to the reaction mixture.
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Heat the mixture to 80 °C and stir until the starting material is consumed (monitored by TLC).
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After completion, cool the reaction to room temperature and pour it into ice-cold water.
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Extract the aqueous layer with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to obtain the final product, 1-Bromo-3-isopropoxy-5-methoxybenzene.
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Characterization
The structural confirmation and purity assessment of the synthesized 1-Bromo-3-isopropoxy-5-methoxybenzene would be performed using standard analytical techniques. The following tables summarize the expected data.
Table 1: Physicochemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.11 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Boiling Point | Not available (predicted to be > 200 °C) |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, ethyl acetate) |
Table 2: Expected ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 6.6 - 6.8 | t | ~ 2.0 | 1H |
| H-2, H-4 | ~ 6.4 - 6.6 | d | ~ 2.0 | 2H |
| -OCH(CH₃)₂ | ~ 4.4 - 4.6 | sept | ~ 6.0 | 1H |
| -OCH₃ | ~ 3.7 - 3.9 | s | - | 3H |
| -OCH(CH₃)₂ | ~ 1.3 - 1.4 | d | ~ 6.0 | 6H |
Table 3: Expected ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-Br (C-1) | ~ 122 - 124 |
| C-O (C-3, C-5) | ~ 158 - 162 |
| C-H (C-2, C-4) | ~ 105 - 108 |
| C-H (C-6) | ~ 100 - 103 |
| -OCH(CH₃)₂ | ~ 70 - 72 |
| -OCH₃ | ~ 55 - 57 |
| -OCH(CH₃)₂ | ~ 21 - 23 |
Table 4: Expected IR and Mass Spectrometry Data
| Technique | Expected Data |
| IR (Infrared Spectroscopy) | ~ 2980-2930 cm⁻¹ (C-H stretch, alkyl), ~ 1600, 1470 cm⁻¹ (C=C stretch, aromatic), ~ 1250-1000 cm⁻¹ (C-O stretch, ether), ~ 680-500 cm⁻¹ (C-Br stretch) |
| MS (Mass Spectrometry) | Expected molecular ion peaks [M]⁺ and [M+2]⁺ in a ~1:1 ratio, characteristic of a monobrominated compound, at m/z 244 and 246. Key fragmentation patterns would likely involve the loss of the isopropoxy and methoxy groups. |
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Caption: Logical relationship of characterization techniques and obtained data.
This guide provides a foundational framework for the synthesis and characterization of 1-Bromo-3-isopropoxy-5-methoxybenzene. The proposed experimental protocols are based on established chemical principles and may require optimization for yield and purity. The expected analytical data serves as a benchmark for the structural verification of the target compound. Researchers and scientists are encouraged to adapt and refine these methodologies as needed for their specific applications.
